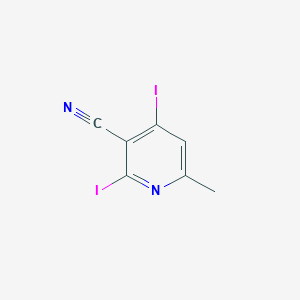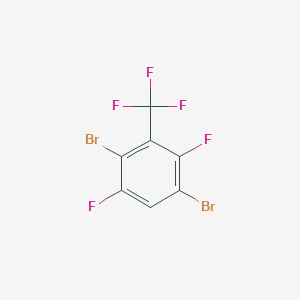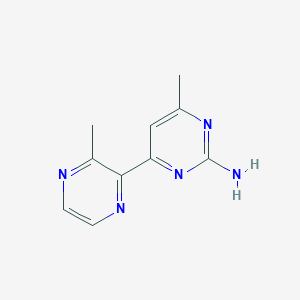
3-(Hydrazinylmethyl)-5-methyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Hydrazinylmethyl)-5-methyl-1H-pyrazole is a heterocyclic compound that contains both a pyrazole ring and a hydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydrazinylmethyl)-5-methyl-1H-pyrazole typically involves the reaction of 5-methyl-1H-pyrazole-3-carbaldehyde with hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve continuous flow synthesis techniques to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 3-(Hydrazinylmethyl)-5-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azides or nitroso compounds.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine moiety can yield azides, while reduction can produce hydrazones or amines. Substitution reactions can lead to a variety of substituted pyrazole derivatives.
科学的研究の応用
3-(Hydrazinylmethyl)-5-methyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(Hydrazinylmethyl)-5-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. Additionally, the pyrazole ring can interact with various receptors and ion channels, influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
3-(Hydrazinylmethyl)-1H-pyrazole: Similar structure but lacks the methyl group at the 5-position.
5-Methyl-1H-pyrazole-3-carbaldehyde: Precursor in the synthesis of 3-(Hydrazinylmethyl)-5-methyl-1H-pyrazole.
1H-Pyrazole-3-carbaldehyde: Lacks both the methyl group and the hydrazine moiety.
Uniqueness: this compound is unique due to the presence of both the hydrazine moiety and the methyl group on the pyrazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C5H10N4 |
|---|---|
分子量 |
126.16 g/mol |
IUPAC名 |
(5-methyl-1H-pyrazol-3-yl)methylhydrazine |
InChI |
InChI=1S/C5H10N4/c1-4-2-5(3-7-6)9-8-4/h2,7H,3,6H2,1H3,(H,8,9) |
InChIキー |
PQJHBRQVEIVPES-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1)CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6,7-diamine](/img/structure/B13102079.png)

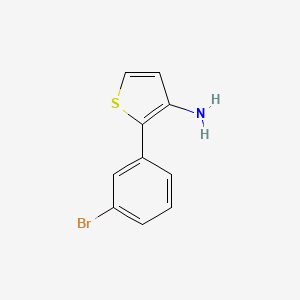


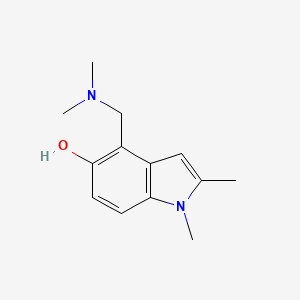
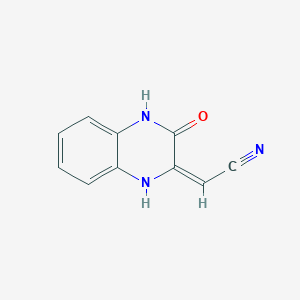
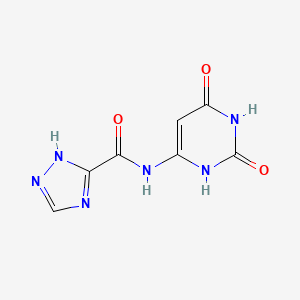


![(((5-Chlorobenzo[d]thiazol-2-yl)sulfinyl)methyl)diphenylphosphine oxide](/img/structure/B13102129.png)
